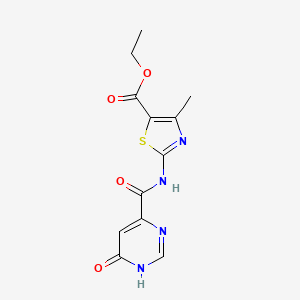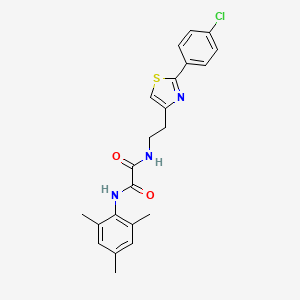
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are part of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazole derivatives have been synthesized for various pharmacological studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It has been observed over the years that thiazole derivatives have several biological activities .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. They act by disrupting the biosynthesis of bacterial lipids or through other mechanisms, effectively combating various bacterial species . The compound could potentially serve as a scaffold for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer and Antiproliferative Agents
Research has shown that thiazole compounds can exhibit significant anticancer and antiproliferative activities . They may work by interfering with cell division and proliferation, making them promising candidates for cancer therapy. The specific compound mentioned could be investigated for its efficacy against various cancer cell lines, including breast adenocarcinoma and prostate cancer cells.
Neuroprotective Agents
Thiazoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound could be explored for its potential role in synthesizing neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammatory diseases . This compound could be utilized to develop drugs that reduce inflammation without the side effects associated with current anti-inflammatory medications.
Antiviral Drugs
Thiazole derivatives have shown promise as antiviral agents, with some compounds being effective against HIV . The compound could be researched further to determine its potential as an antiviral drug, possibly offering a new avenue for treating viral infections.
Enzyme Inhibition
Thiazole compounds have been used to inhibit various enzymes that are key targets in disease treatment . For instance, they can inhibit cortisone reductase, which is involved in the regulation of glucocorticoids. The compound could be studied for its enzyme inhibitory activity, which might lead to the development of new drugs for metabolic disorders.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-13-10-14(2)19(15(3)11-13)26-21(28)20(27)24-9-8-18-12-29-22(25-18)16-4-6-17(23)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFUROWLPGPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2880589.png)
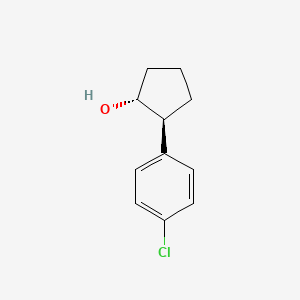
![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)
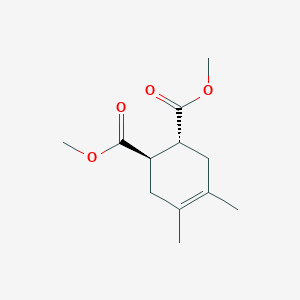
![1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2880593.png)

![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)
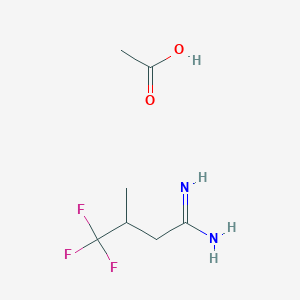
![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)

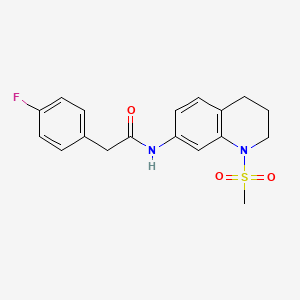
![N-[2-[[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2880605.png)
